Tert-butyl 2,2,6-trimethylmorpholine-4-carboxylate
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Overview
Description
Tert-butyl 2,2,6-trimethylmorpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a tert-butyl group, three methyl groups, and a morpholine ring with a carboxylate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2,2,6-trimethylmorpholine-4-carboxylate typically involves the reaction of 2,2,6-trimethylmorpholine with tert-butyl chloroformate. The reaction is carried out under anhydrous conditions in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the morpholine nitrogen attacks the carbonyl carbon of tert-butyl chloroformate, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2,2,6-trimethylmorpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
Tert-butyl 2,2,6-trimethylmorpholine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2,2,6-trimethylmorpholine-4-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-ethynylmorpholine-4-carboxylate
- Tert-butyl 2-(2-methylpyridin-4-yl)morpholine-4-carboxylate
- Tert-butyl 2,6-dioxopiperidin-3-ylcarbamate
Uniqueness
Tert-butyl 2,2,6-trimethylmorpholine-4-carboxylate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of a tert-butyl group, three methyl groups, and a morpholine ring makes it a versatile compound with diverse applications in research and industry.
Properties
Molecular Formula |
C12H23NO3 |
---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
tert-butyl 2,2,6-trimethylmorpholine-4-carboxylate |
InChI |
InChI=1S/C12H23NO3/c1-9-7-13(8-12(5,6)15-9)10(14)16-11(2,3)4/h9H,7-8H2,1-6H3 |
InChI Key |
VOHDJPKTUUQMOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)(C)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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